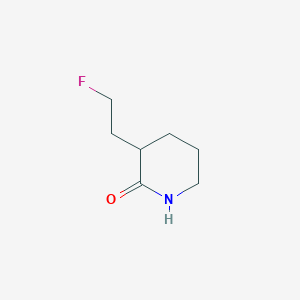

3-(2-Fluoroethyl)piperidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Fluoroethyl)piperidin-2-one is an organic compound with the molecular formula C7H12FNO and a molecular weight of 145.177 . It is used in scientific experiments.

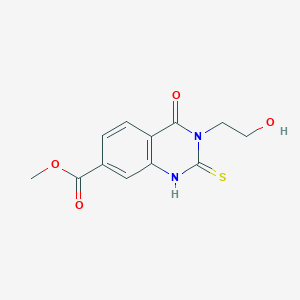

Molecular Structure Analysis

The InChI code for this compound is1S/C7H12FNO/c8-4-3-6-2-1-5-9-7(6)10/h6H,1-5H2,(H,9,10) . This indicates the presence of a six-membered piperidine ring with a fluoroethyl group attached to it. Physical and Chemical Properties Analysis

This compound has a molecular weight of 145.18 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique

Chemical Reactions and Mechanisms

3-(2-Fluoroethyl)piperidin-2-one and its derivatives participate in various chemical reactions. For instance, the interaction of piperidine with nitroaromatic compounds has been studied, revealing mechanisms related to nucleophilic aromatic substitution of the nitro group. This process involves an addition-elimination mechanism with rapid expulsion of the nitro-group from intermediates (Pietra & Vitali, 1972). Moreover, the metallation of π-deficient heterocyclic compounds, including fluorinated pyridines, shows significant developments in this area. Conditions for metallation are analyzed in-depth, providing valuable insights for chemists working with fluorinated heterocycles (Marsais & Quéguiner, 1983).

Pharmaceutical Applications

Compounds with structural similarities to this compound, such as arylcycloalkylamines, are noted for their roles in pharmacophore groups found in antipsychotic agents. These compounds, particularly when involving arylalkyl substituents, have shown potential in improving potency and selectivity for D2-like receptors, which are crucial in the development of treatments for various neuropsychiatric disorders (Sikazwe et al., 2009).

Synthesis of Spiropiperidines

Spiropiperidines, which are structurally related to this compound, have become increasingly important in drug discovery. The review focuses on methodologies used for constructing spiropiperidines, highlighting their importance in synthesizing natural products and potential in drug discovery. The synthesis strategies are divided based on whether the spiro-ring is formed on a preformed piperidine ring or vice versa (Griggs et al., 2018).

Biochemical and Pharmacological Aspects

The review of the chemistry and pharmacology of Piperidine alkaloids from Pinus and related genera emphasizes the medicinal importance of this group of alkaloids. The piperidine structure is central to various pharmacological applications, and the paper discusses the clinical applications of piperidine alkaloids, providing a foundation for future research in scaffolding highly efficacious therapeutic agents (Singh et al., 2021).

Mécanisme D'action

Target of Action

Piperidine derivatives, to which this compound belongs, are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Piperidine derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets .

Propriétés

IUPAC Name |

3-(2-fluoroethyl)piperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO/c8-4-3-6-2-1-5-9-7(6)10/h6H,1-5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUVAPWDSZYLAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)CCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone](/img/structure/B2410308.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2410314.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2410321.png)

![3-(4-Fluorophenyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2410322.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2410329.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2410330.png)